2,3,4,6-Tetrafluorobenzoyl chloride

Übersicht

Beschreibung

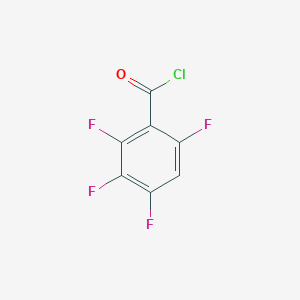

2,3,4,6-Tetrafluorobenzoyl chloride is an organic compound with the molecular formula C7HClF4O. It is a derivative of benzoyl chloride where four hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its high reactivity and is used as an intermediate in various chemical syntheses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,3,4,6-Tetrafluorobenzoyl chloride can be synthesized through several methods. One common method involves the reaction of 2,3,4,6-tetrafluorobenzoic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the acid is converted to the corresponding acyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced fluorination techniques. These methods may include the use of fluorinating agents such as sulfur tetrafluoride or elemental fluorine under controlled conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,6-Tetrafluorobenzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

Hydrolysis: In the presence of water, it hydrolyzes to form 2,3,4,6-tetrafluorobenzoic acid and hydrochloric acid.

Reduction: It can be reduced to form 2,3,4,6-tetrafluorobenzaldehyde under specific conditions.

Common Reagents and Conditions

Thionyl Chloride: Used for converting carboxylic acids to acyl chlorides.

Sulfur Tetrafluoride: Employed in fluorination reactions.

Amines and Alcohols: React with this compound to form amides and esters.

Major Products Formed

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

2,3,4,6-Tetrafluorobenzoic Acid: Formed through hydrolysis.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

2,3,4,6-Tetrafluorobenzoyl chloride serves as a crucial intermediate in the synthesis of various fluorinated drugs. Fluorinated compounds often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts. Notable applications include:

- Synthesis of Antibiotics : It is used in the preparation of fluoroquinolone antibiotics such as Ofloxacin and other derivatives that possess antibacterial properties .

- Drug Modifications : The compound is utilized to modify existing drug structures to enhance their pharmacological profiles.

Agrochemical Production

The compound is employed in the synthesis of agrochemicals, which are essential for enhancing agricultural productivity. Its unique reactivity allows for the development of novel herbicides and pesticides that target specific biological pathways in pests while minimizing environmental impact.

Materials Science

In materials science, this compound is used as a building block in the synthesis of specialty polymers and materials that require fluorinated components for enhanced chemical resistance and thermal stability.

Case Study 1: Respiratory Effects from Exposure

A study investigated the respiratory effects of exposure to high concentrations of irritants similar to this compound. Subjects exhibited symptoms consistent with industrial bronchitis, highlighting the importance of monitoring air quality in environments where such chemicals are utilized.

Case Study 2: Synthesis Applications

Research has demonstrated the effectiveness of this compound as an intermediate in synthesizing various pharmaceuticals. For instance, it plays a role in producing compounds with significant antibacterial activity .

Summary Table of Applications

| Application Area | Specific Uses | Impact/Benefit |

|---|---|---|

| Pharmaceuticals | Synthesis of fluoroquinolone antibiotics | Improved metabolic stability and bioavailability |

| Agrochemicals | Development of targeted herbicides and pesticides | Enhanced agricultural productivity |

| Materials Science | Building block for specialty polymers | Increased chemical resistance and thermal stability |

Wirkmechanismus

The mechanism of action of 2,3,4,6-tetrafluorobenzoyl chloride involves its high reactivity towards nucleophiles. The presence of electron-withdrawing fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce fluorinated groups into target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3,4,5-Tetrafluorobenzoyl Chloride: Similar in structure but differs in the position of fluorine atoms.

2,3,4,5,6-Pentafluorobenzoyl Chloride: Contains an additional fluorine atom, making it even more reactive.

2,5-Difluorobenzoyl Chloride: Contains fewer fluorine atoms, resulting in different reactivity and applications.

Uniqueness

2,3,4,6-Tetrafluorobenzoyl chloride is unique due to its specific fluorination pattern, which imparts distinct electronic properties and reactivity. This makes it particularly useful in the synthesis of complex fluorinated compounds and in applications requiring precise control over molecular interactions .

Biologische Aktivität

2,3,4,6-Tetrafluorobenzoyl chloride (CAS Number: 94695-48-4) is a fluorinated aromatic compound that has garnered attention for its potential applications in medicinal chemistry and as a biochemical reagent. Its unique structure, characterized by the presence of four fluorine atoms, enhances its reactivity and biological activity. This article explores the biological activity of this compound, including its toxicological profile, potential therapeutic uses, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C7HClF4O |

| Molecular Weight | 212.53 g/mol |

| Density | 1.6 ± 0.1 g/cm³ |

| Boiling Point | 174.4 ± 35.0 °C |

| Flash Point | 90.0 °C |

| Solubility | Soluble in organic solvents |

Toxicological Profile

The biological activity of this compound is closely linked to its toxicological properties. It is classified as a corrosive substance that can cause severe respiratory irritation and damage upon exposure. Key points regarding its toxicity include:

- Acute Toxicity : Inhalation can lead to lung edema and delayed respiratory symptoms, potentially resulting in reactive airways dysfunction syndrome (RADS) in sensitive individuals .

- Skin and Eye Irritation : The compound is known to cause significant irritation to skin and eyes upon contact .

- Long-term Effects : Prolonged exposure may lead to chronic respiratory issues and other systemic effects due to accumulation in the body .

Biological Applications

Despite its toxicity, this compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its applications include:

- Synthesis of Pharmaceuticals : It is utilized in producing active pharmaceutical ingredients (APIs), particularly in the synthesis of fluoroquinolone antibiotics like Ofloxacin .

- Biochemical Research : The compound acts as a biochemical reagent in life sciences research, facilitating various chemical reactions due to its electrophilic nature .

Case Study 1: Synthesis of Fluoroquinolones

A study demonstrated the effective use of this compound in synthesizing Ofloxacin. The reaction involved coupling with appropriate amines under controlled conditions to yield high-purity products suitable for pharmaceutical applications.

Case Study 2: Toxicological Assessment

Research evaluating the inhalation toxicity of tetrafluorobenzoyl chlorides highlighted significant respiratory effects in laboratory animals exposed to high concentrations. Symptoms included coughing and bronchial inflammation, underscoring the need for safety precautions when handling this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3,4,6-tetrafluorobenzoyl chloride, and how do reaction conditions influence yield?

The compound is synthesized via fluorination or chlorination of benzoyl chloride derivatives. Key methods include:

- Triphosgene-mediated synthesis : Reacting tetrafluorobenzoic acid with triphosgene (BTC) in dimethylformamide (DMF) at 353 K for 4 hours, achieving selective acylation .

- Thionyl chloride method : Refluxing tetrafluorobenzoic acid with excess thionyl chloride (SOCl₂) at 85°C for 5 hours, followed by distillation under reduced pressure . Yields depend on stoichiometry, catalyst (e.g., FeCl₃), and temperature control to minimize hydrolysis.

Q. How should researchers characterize purity and structural integrity of this compound?

- NMR spectroscopy : Analyze and spectra to confirm fluorine substitution patterns and absence of hydrolyzed byproducts (e.g., benzoic acid) .

- Mass spectrometry : Compare observed molecular ion peaks (e.g., m/z 212.529 for [M]⁺) with theoretical values .

- Boiling point validation : Confirm bp ≈174°C at 760 mmHg, with deviations indicating impurities .

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Use acid-resistant gloves, goggles, and a full-face respirator due to its corrosive nature (GHS05) .

- Ventilation : Perform reactions in a fume hood to avoid inhalation of toxic fumes (H314: Causes severe skin burns) .

- Storage : Keep anhydrous under inert gas (N₂/Ar) to prevent hydrolysis, which generates HCl and tetrafluorobenzoic acid .

Advanced Research Questions

Q. How do fluorination patterns affect the compound’s reactivity in nucleophilic acyl substitutions?

The electron-withdrawing fluorine atoms at positions 2,3,4,6 increase electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols. However, steric hindrance from adjacent fluorine atoms may reduce reactivity with bulky nucleophiles. Competitive hydrolysis can occur if moisture is present, requiring strict anhydrous conditions .

Q. What strategies mitigate side reactions during derivatization (e.g., peptide coupling)?

- Low-temperature reactions : Conduct acylations at 0–5°C to suppress hydrolysis .

- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to enhance coupling efficiency with sterically hindered substrates .

- In situ activation : Employ coupling agents like HATU to stabilize reactive intermediates and improve yields .

Q. How does the compound’s stability vary under different solvents and pH conditions?

- Solvent stability : Stable in anhydrous toluene or DCM but degrades rapidly in polar protic solvents (e.g., water, methanol) due to hydrolysis .

- pH sensitivity : Decomposes at pH >7, forming tetrafluorobenzoate salts. Acidic conditions (pH 1–3) slow degradation but require corrosion-resistant equipment .

Q. What analytical challenges arise in quantifying trace impurities (e.g., chlorinated byproducts)?

- GC-MS with derivatization : Convert hydrolyzed benzoic acid impurities to volatile esters for detection .

- Ion chromatography : Quantify chloride ions (from hydrolysis) with a detection limit of <1 ppm .

Q. Methodological Considerations

Q. How to optimize large-scale synthesis while minimizing hazardous waste?

- Solvent recycling : Recover thionyl chloride via fractional distillation .

- Neutralization protocols : Treat waste streams with NaHCO₃ to neutralize HCl before disposal .

Q. What computational tools predict the compound’s reactivity in novel reactions?

Eigenschaften

IUPAC Name |

2,3,4,6-tetrafluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HClF4O/c8-7(13)4-2(9)1-3(10)5(11)6(4)12/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKQDVFTGGRFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382553 | |

| Record name | 2,3,4,6-Tetrafluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123016-51-3 | |

| Record name | 2,3,4,6-Tetrafluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.